3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO5488608 is a synthetic organic compound that functions as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGlu₂).
Preparation Methods
The synthesis of RO5488608 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
RO5488608 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out to introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
Chemistry: The compound is used as a tool to study the allosteric modulation of metabotropic glutamate receptors.
Biology: It is employed in research to understand the role of mGlu₂ in neurotransmission and its implications in neurological disorders.
Medicine: RO5488608 is being investigated for its potential therapeutic applications in treating conditions such as depression, anxiety, and cognitive disorders.
Mechanism of Action
RO5488608 exerts its effects by binding to the allosteric site of metabotropic glutamate receptor 2 (mGlu₂). This binding modulates the receptor’s activity, leading to a reduction in glutamate release. The molecular targets involved include specific residues in the transmembrane domain of mGlu₂, such as Arg³·²⁸, Arg³·²⁹, Phe³·³⁶, and His (E2.52). These interactions result in the inhibition of agonist-induced activation of the receptor, thereby modulating neurotransmission .
Comparison with Similar Compounds
RO5488608 is compared with other negative allosteric modulators of mGlu₂, such as RO4988546. While both compounds share similar mechanisms of action, RO5488608 exhibits unique binding interactions and selectivity profiles. Other similar compounds include LY341495 and MPEP, which also target metabotropic glutamate receptors but differ in their chemical structures and pharmacological properties .
Properties
Molecular Formula |
C23H17F3N2O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[3-[7-methyl-2-oxo-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-4-yl]phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H17F3N2O4S/c1-13-8-20-21(11-18(13)23(24,25)26)28-22(29)12-19(27-20)16-6-2-4-14(9-16)15-5-3-7-17(10-15)33(30,31)32/h2-11H,12H2,1H3,(H,28,29)(H,30,31,32) |
InChI Key |
FQNZBSFUVZKONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)NC(=O)CC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.